N-(2,4-Dimethoxyphenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide
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Overview
Description
N-(2,4-Dimethoxyphenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a methoxypyridinyl group and a dimethoxyphenyl group, making it a molecule of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxyphenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the substituents through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxyphenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
N-(2,4-Dimethoxyphenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may be studied for its interactions with biological molecules, such as proteins or nucleic acids, to understand its potential biological activity.
Medicine: Researchers may investigate its potential as a therapeutic agent, exploring its efficacy and safety in treating various diseases.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxyphenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives with different substituents on the ring. Examples might include:
- N-(2,4-Dimethoxyphenyl)-4-(2-chloropyridin-4-yl)-3-oxopiperazine-1-carboxamide
- N-(2,4-Dimethoxyphenyl)-4-(2-methylpyridin-4-yl)-3-oxopiperazine-1-carboxamide
Uniqueness
What sets N-(2,4-Dimethoxyphenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide apart is its specific combination of substituents, which can confer unique chemical and biological properties
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-26-14-4-5-15(16(11-14)27-2)21-19(25)22-8-9-23(18(24)12-22)13-6-7-20-17(10-13)28-3/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQJPXASQVIBJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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